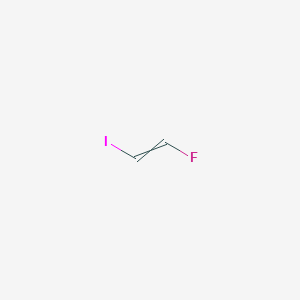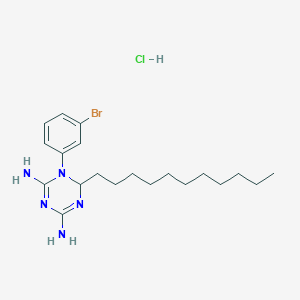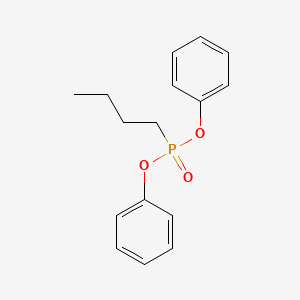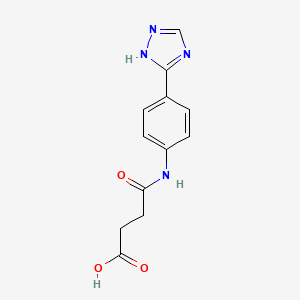
3-Hydroperoxy-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroperoxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a hydroperoxide derivative of 3-methylbutan-2-one, characterized by the presence of a hydroperoxy group (-OOH) attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroperoxy-3-methylbutan-2-one can be synthesized through the oxidation of 3-methylbutan-2-one using hydrogen peroxide (H2O2) in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation: 3-Methylbutan-2-one is treated with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form this compound.
Purification: The reaction mixture is then purified using standard techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Hydroperoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more stable compounds.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sulfuric acid (H2SO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: More stable oxidized products
Reduction: 3-Hydroxy-3-methylbutan-2-one
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Hydroperoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving oxidative stress and the effects of hydroperoxides on biological systems.
Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroperoxy-3-methylbutan-2-one involves its reactivity as a hydroperoxide. The hydroperoxy group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxyl radicals (RO•). These reactive species can then participate in various chemical reactions, including oxidation and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A hydroxyl derivative with similar structural features but different reactivity.
3-Methylbutan-2-one: The parent ketone compound without the hydroperoxy group.
3-Methyl-2-butanone: An isomer with a different arrangement of the carbon skeleton.
Uniqueness
3-Hydroperoxy-3-methylbutan-2-one is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and potential applications compared to its similar compounds. The hydroperoxy group makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Properties
CAS No. |
5143-76-0 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-hydroperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(2,3)8-7/h7H,1-3H3 |
InChI Key |
UWVYZAHMDOAIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)


![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)



![Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-](/img/structure/B14739995.png)


![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)


